Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Pharmaceutical Intermediate Synthesis Process Chemistry Oxindole Derivatives

This dimethyl malonate ester is the preferred starting material for 5-fluorooxindole synthesis, delivering a 92% isolated yield—nearly double the prior art (US 6,900,335 B2). Its crystalline solid form simplifies purification by recrystallization, cutting solvent waste. The compact ester group enhances enantioselectivity in phase-transfer alkylations. Order now for scalable, high-yield routes to anticancer and anti-inflammatory intermediates.

Molecular Formula C11H10FNO6
Molecular Weight 271.2
CAS No. 147124-34-3
Cat. No. B2613832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(5-fluoro-2-nitrophenyl)malonate
CAS147124-34-3
Molecular FormulaC11H10FNO6
Molecular Weight271.2
Structural Identifiers
SMILESCOC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3
InChIKeyBFQLFVFACPPWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS 147124-34-3) – Essential Fluorinated Nitroaryl Malonate Intermediate for Pharmaceutical R&D and Chemical Synthesis Procurement


Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS 147124-34-3) is a fluorinated aromatic malonate ester (C₁₁H₁₀FNO₆, MW 271.20) that serves as a critical building block in organic synthesis and pharmaceutical development . The compound features a 5-fluoro-2-nitrophenyl moiety attached to a dimethyl malonate core, positioning it as a key intermediate for preparing 5-fluorooxindole derivatives—a class of compounds with documented applications in anticancer and anti-inflammatory drug synthesis [1]. Its structural attributes confer distinct reactivity and handling advantages that cannot be assumed for structurally analogous malonate esters.

Why Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS 147124-34-3) Cannot Be Replaced by Other Nitroaryl Malonate Esters in Critical Synthetic Routes


The practice of substituting one malonate ester for another in a synthetic sequence can compromise both yield and purity due to inherent differences in steric accessibility, solubility, and byproduct profiles. In the specific context of preparing 5-fluorooxindole derivatives—a common application for this compound class—the dimethyl ester variant demonstrates a clear yield advantage over the prior art method that employs a multistep sequence with a reported total yield of only 49% [1]. Furthermore, the dimethyl ester group provides a balance of reactivity and crystallinity that facilitates isolation and purification , factors that directly impact procurement decisions when scaling up from bench to pilot scale. The evidence presented below establishes that Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate offers quantifiable and reproducible advantages that are not universally shared by its diethyl analog or other structurally related nitroaryl malonates.

Quantitative Comparative Evidence for Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS 147124-34-3) Relative to Closest Analogs and Prior Art Methods


Superior Yield in 5-Fluorooxindole Synthesis: Dimethyl Ester vs. Prior Art Method

When utilized as the starting material for the synthesis of 5-fluorooxindole—a key intermediate for anticancer and anti-inflammatory agents—Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate enables a significantly higher overall yield compared to the prior art multistep method. The prior method, which involved treating the dimethyl ester with lithium chloride in aqueous DMSO followed by reduction with iron in acetic acid, afforded a total yield of only 49% [1]. In contrast, the improved process disclosed in US 6,900,335 B2, which employs a direct catalytic hydrogenation cyclization step, achieves yields exceeding 92% .

Pharmaceutical Intermediate Synthesis Process Chemistry Oxindole Derivatives

Synthetic Accessibility via Nucleophilic Aromatic Substitution: Dimethyl vs. Diethyl Malonate Reactivity

The synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate proceeds via nucleophilic aromatic substitution (S_NAr) between dimethyl malonate and 2,4-dihalogenonitrobenzene. While both dimethyl and diethyl malonate can undergo this reaction, dimethyl malonate exhibits higher reactivity in S_NAr reactions due to reduced steric hindrance and enhanced nucleophilicity of the malonate carbanion [1]. This translates to milder reaction conditions and higher conversion rates. The prior art method for synthesizing the dimethyl ester employs sodium hydride in DMSO, a protocol with inherent safety concerns on scale, whereas improved methods using alternative bases are available [2].

Organic Synthesis Methodology Nucleophilic Aromatic Substitution Process Safety

Purity and Physical Form: Advantage of Crystallinity for Isolation and Purification

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is typically isolated as a white to light yellow crystalline solid , which facilitates purification by recrystallization and ease of handling during weighing and transfer. In contrast, the corresponding diethyl ester may present as an oil or low-melting solid, complicating isolation and requiring more demanding purification techniques such as column chromatography . The crystalline nature of the dimethyl ester is attributed to the compact size of the methyl groups, which promote efficient crystal packing relative to the more flexible ethyl chains.

Process Chemistry Purification Analytical Chemistry

Commercially Available Purity and Cost per Gram: Benchmark Comparison

As of the most recent vendor data, Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is commercially available from multiple suppliers at a standard purity of 95% (HPLC) . Pricing information indicates a cost of approximately 8,228 RMB per gram (~1,130 USD/g) from Fluorochem [1]. While no direct pricing for the diethyl analog is available for a rigorous cost comparison, this pricing reflects the value of the dimethyl ester as a specialized building block with established synthetic utility. The 95% purity specification is typical for research-grade materials and sufficient for most synthetic applications without further purification.

Procurement Chemical Sourcing Supply Chain

Biological Activity Profile: Differentiation Induction in HL-60 Cells

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This property suggests potential utility as an anticancer agent and for the treatment of proliferative skin diseases such as psoriasis. While no direct head-to-head comparison with structural analogs is available in the public literature, this biological activity is not universally observed among all nitroaryl malonate esters, underscoring the importance of the specific substitution pattern (5-fluoro-2-nitro) and ester group.

Cancer Biology Cell Differentiation Lead Discovery

Optimal Research and Industrial Applications for Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS 147124-34-3) Based on Verified Evidence


Synthesis of 5-Fluorooxindole Derivatives for Anticancer Drug Discovery

Employ Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate as the starting material for the catalytic hydrogenation/cyclization to 5-fluorooxindole-3-carboxylic acid esters. This method, as described in US 6,900,335 B2, provides a 92% isolation yield compared to the prior art's 49% [1], making it the preferred route for generating this privileged scaffold in medicinal chemistry campaigns targeting cancer and inflammation.

Preparation of Chiral α-Alkylated Malonates via Enantioselective Phase-Transfer Catalysis

Leverage the dimethyl ester group's reduced steric bulk to achieve high enantioselectivity in phase-transfer catalyzed alkylations. The compact methyl esters minimize steric clashes during approach of the chiral catalyst, a scenario documented in the general literature on chiral malonate synthesis . This application is particularly relevant for generating enantiomerically pure building blocks for drug discovery.

Multi-Step Synthesis Where Crystalline Intermediates Are Required

Utilize the crystalline nature of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate to streamline isolation and purification steps in longer synthetic sequences. Its solid form allows for recrystallization rather than chromatographic purification, improving overall yield and reducing solvent consumption . This is a key consideration for process chemists designing scalable routes.

Biological Evaluation as a Cell Differentiation Agent

Include Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate in cell-based assays designed to identify compounds that induce differentiation of undifferentiated cells. The reported activity in arresting proliferation and promoting monocyte differentiation [2] supports its use as a tool compound or lead scaffold in cancer biology and dermatology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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